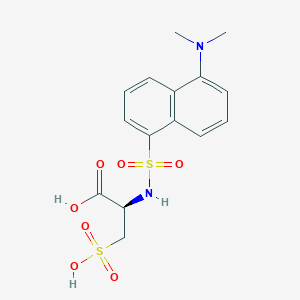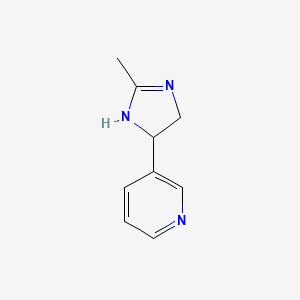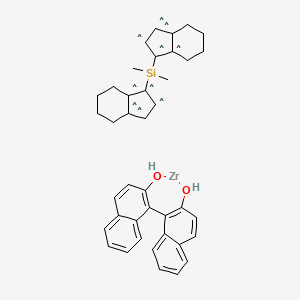![molecular formula C20H25N3O4S B13819749 N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methyl(methylsulfonyl)aniline with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with N-butyl-2-aminobenzamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzamide
- N-butyl-2-[({4-[(4-methylbenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
Uniqueness
N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide stands out due to its unique structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H25N3O4S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-butyl-2-[[4-[methyl(methylsulfonyl)amino]benzoyl]amino]benzamide |
InChI |
InChI=1S/C20H25N3O4S/c1-4-5-14-21-20(25)17-8-6-7-9-18(17)22-19(24)15-10-12-16(13-11-15)23(2)28(3,26)27/h6-13H,4-5,14H2,1-3H3,(H,21,25)(H,22,24) |
Clé InChI |
NRHCXWITTHWSPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)



![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)





